

An In-Depth Technical Guide to BMS-310705 for Cancer Research

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Compound of Interest

Compound Name: BMS 310705

Cat. No.: B15567596

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Executive Summary

BMS-310705 is a semi-synthetic analog of epothilone B, a class of microtubule-stabilizing agents that have shown promise in cancer therapy. Developed by Bristol-Myers Squibb in collaboration with the German Research Centre for Biotechnology, BMS-310705 was engineered for increased chemical stability and water solubility, allowing for a cremophore-free formulation.^{[1][2]} Preclinical studies demonstrated its potent cytotoxic activity against a range of human tumor cell lines, including those resistant to paclitaxel.^{[1][3]} The compound induces apoptosis through the mitochondrial pathway and has shown superior anti-tumor activity in vivo compared to paclitaxel and other natural epothilones.^[1] Phase I clinical trials were initiated to evaluate its safety and efficacy in patients with advanced solid malignancies.^[4] However, there are no currently active clinical trials, suggesting that the clinical development of BMS-310705 has been discontinued.^[1] This guide provides a comprehensive overview of the technical data and experimental findings related to BMS-310705.

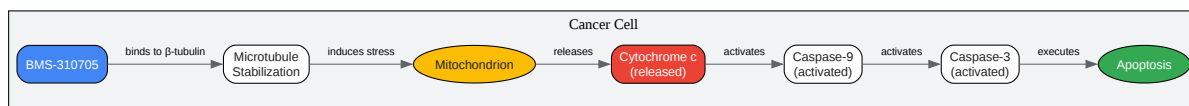
Core Mechanism of Action

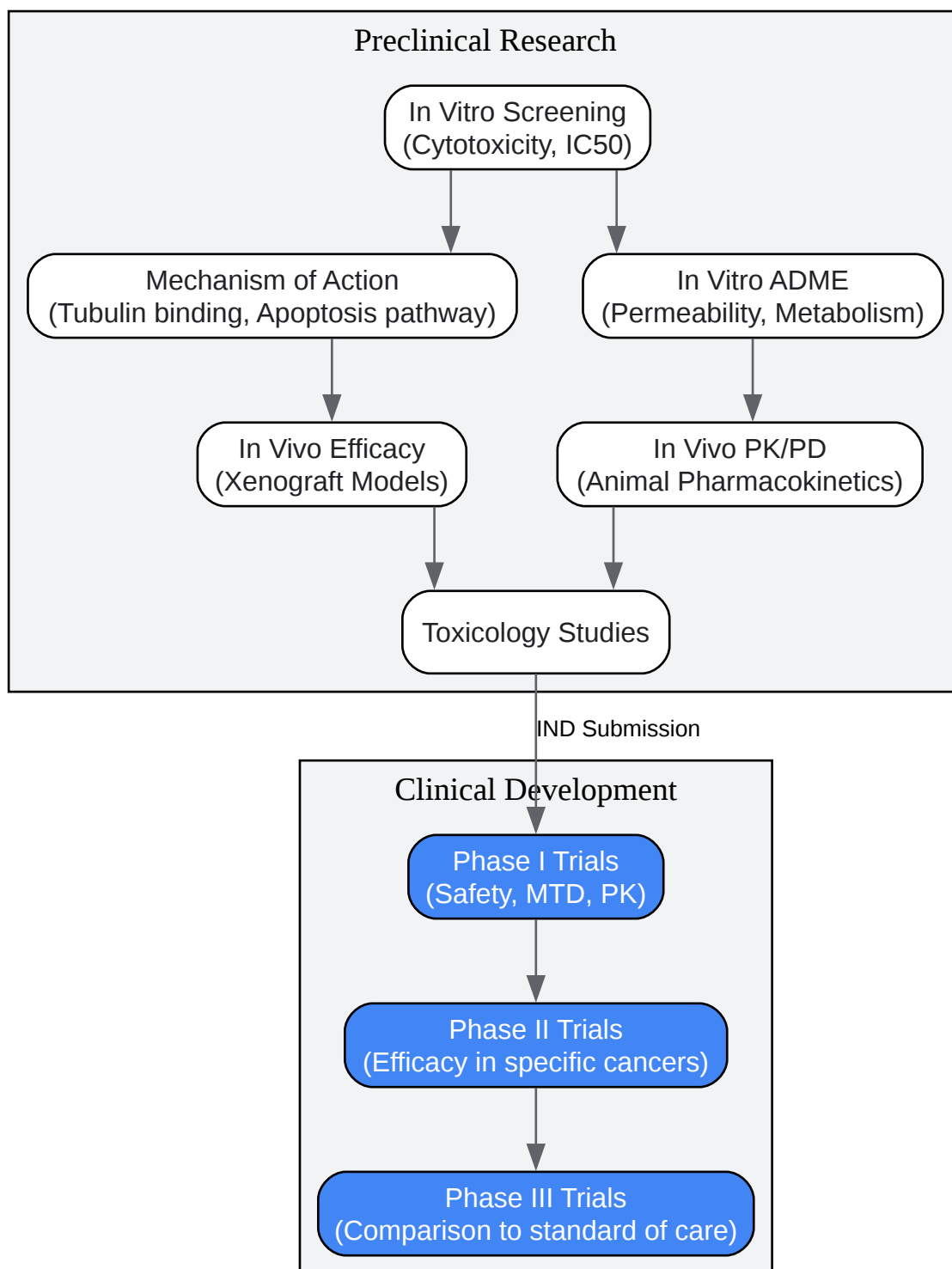
BMS-310705 exerts its anticancer effects by targeting tubulin.^[5] Like other epothilones and taxanes, it binds to the β -tubulin subunit of microtubules, stabilizing them and promoting their polymerization.^[6] This interference with microtubule dynamics disrupts the normal function of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis, or programmed cell death.^[6] A key feature of epothilones, including BMS-310705, is

their ability to remain effective in tumor models that have developed resistance to taxanes, often through mechanisms such as the overexpression of P-glycoprotein.[3][6]

Signaling Pathways

The primary signaling pathway activated by BMS-310705 to induce cell death is the intrinsic, or mitochondrial, pathway of apoptosis. This is evidenced by the observed release of cytochrome c from the mitochondria into the cytoplasm following treatment.[1][7] Cytoplasmic cytochrome c then associates with Apaf-1 and pro-caspase-9 to form the apoptosome, leading to the activation of caspase-9. Activated caspase-9, in turn, activates downstream executioner caspases, such as caspase-3, which are responsible for the cleavage of cellular substrates and the morphological changes characteristic of apoptosis.[1][7] Studies have confirmed an increase in caspase-9 and caspase-3 activity, with no observed activation of caspase-8, which is characteristic of the extrinsic apoptotic pathway.[7]





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